molecular formula C11H14BNO3S B1438500 (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid CAS No. 850567-37-2

(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

Cat. No. B1438500
M. Wt: 251.11 g/mol
InChI Key: KBUOGQLZRICCMV-UHFFFAOYSA-N
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Description

“(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-37-2 . It has a molecular weight of 251.11 . The molecular formula of this compound is C11H14BNO3S .


Molecular Structure Analysis

The molecular structure of “(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” can be represented by the SMILES notation: O=C(C1=CC(B(O)O)=CC=C1)N2CCSCC2 .


Physical And Chemical Properties Analysis

“(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid” is a solid compound . It has a molecular weight of 251.11 and a molecular formula of C11H14BNO3S .

Scientific Research Applications

  • Mutagenicity Testing :

    • The compound has been used in mutagenicity testing, particularly in assessing toxicokinetic, Pig-a, and Comet results. This suggests its utility in toxicology and pharmacology research (Masuda‐Herrera et al., 2020).
  • Synthesis and Antimicrobial Activity :

    • Research on the synthesis and antimicrobial activity of thiomorpholine derivatives, including (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, has been conducted, indicating its relevance in developing new bioactive molecules (Kardile & Kalyane, 2010).
  • Boron Complexes in Chemistry :

    • The compound has been studied for its role in the formation of boron complexes, specifically in N-confused and N-fused porphyrins. This highlights its importance in inorganic chemistry and materials science (Młodzianowska et al., 2007).
  • Optical Modulation and Sensing Applications :

    • A study has shown the potential use of phenyl boronic acids, including (3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid, in optical modulation and saccharide recognition, relevant for sensing technologies (Mu et al., 2012).
  • Organic Synthesis and Catalysis :

    • Its derivatives have been used in novel boronic acid Mannich reactions, indicating its applicability in organic synthesis and catalysis (Stas & Tehrani, 2007).
  • Pharmaceutical Research :

    • The compound's derivatives have shown promise in pharmaceutical research, particularly in the preparation of novel bridged bicyclic thiomorpholines, a key building block in medicinal chemistry (Walker & Rogier, 2013).
  • Corrosion Inhibition :

    • Research has been conducted on the use of thiomorpholine derivatives as corrosion inhibitors for carbon steel, demonstrating its potential in materials science and engineering (Amar et al., 2008).

properties

IUPAC Name

[3-(thiomorpholine-4-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO3S/c14-11(13-4-6-17-7-5-13)9-2-1-3-10(8-9)12(15)16/h1-3,8,15-16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUOGQLZRICCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCSCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657271
Record name [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid

CAS RN

850567-37-2
Record name [3-(Thiomorpholine-4-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Thiomorpholin-4-ylcarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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